[6-(2,5-Dimethylphenoxy)pyridin-3-yl]methanamine CAS 954260-72-1 properties
[6-(2,5-Dimethylphenoxy)pyridin-3-yl]methanamine CAS 954260-72-1 properties
This is an in-depth technical guide on the chemical entity [6-(2,5-Dimethylphenoxy)pyridin-3-yl]methanamine (CAS 954260-72-1).[1][2][3][4]
CAS Registry Number: 954260-72-1 Molecular Formula: C₁₄H₁₆N₂O Molecular Weight: 228.29 g/mol IUPAC Name: [6-(2,5-Dimethylphenoxy)pyridin-3-yl]methanamine[1][2][3][4][5][6][7][8]
Executive Summary & Pharmacophore Analysis
[6-(2,5-Dimethylphenoxy)pyridin-3-yl]methanamine is a specialized heterocyclic building block used primarily in the synthesis of pharmaceutical candidates targeting URAT1 (Urate Transporter 1) , P2X receptors , and specific kinases .
Structurally, it represents a "privileged scaffold" in medicinal chemistry, combining three distinct pharmacophoric elements:
-
The Anchor (Primary Amine): A reactive methanamine tail at the 3-position, serving as a nucleophile for amide coupling or reductive amination to attach the scaffold to a core warhead.
-
The Spacer (Pyridine Ring): A rigid heteroaromatic linker that modulates solubility and provides a hydrogen bond acceptor (the pyridine nitrogen).
-
The Hydrophobic Tail (2,5-Dimethylphenoxy): A lipophilic moiety at the 6-position that occupies deep hydrophobic pockets in target proteins (e.g., allosteric sites of GPCRs or ion channels).
This compound is notably associated with the research portfolio of Ardea Biosciences (acquired by AstraZeneca) in the development of gout therapeutics (uric acid modulators) and has structural homology to intermediates used in P2X3 antagonists (chronic cough) and Nav1.7 inhibitors (pain).
Physicochemical Properties
The compound exhibits a balance between lipophilicity (conferred by the dimethylphenoxy group) and basicity (conferred by the primary amine and pyridine ring).
| Property | Value (Predicted/Experimental) | Significance |
| LogP | 2.8 ± 0.4 | Moderate lipophilicity; suggests good membrane permeability for CNS or intracellular targets. |
| pKa (Amine) | ~9.2 | The primary amine is protonated at physiological pH, aiding solubility. |
| pKa (Pyridine) | ~3.5 | The pyridine nitrogen is weakly basic due to the electron-withdrawing phenoxy group. |
| H-Bond Donors | 1 (NH₂) | Critical for binding interactions or further derivatization. |
| H-Bond Acceptors | 3 (N, O, N) | The ether oxygen and pyridine nitrogen act as acceptors. |
| Rotatable Bonds | 4 | Allows conformational adaptation within a binding pocket. |
Synthetic Methodology (Retrosynthesis & Protocol)
The synthesis of CAS 954260-72-1 follows a robust, two-step "SnAr + Reduction" protocol. This pathway ensures high regioselectivity and yield.
Reaction Pathway Diagram
Caption: Two-step synthesis via Nucleophilic Aromatic Substitution (SnAr) followed by Nitrile Reduction.
Detailed Experimental Protocol
Step 1: Nucleophilic Aromatic Substitution (SnAr)
-
Objective: Install the phenoxy ether linkage.
-
Reagents: 6-Chloronicotinonitrile (1.0 eq), 2,5-Dimethylphenol (1.1 eq), Potassium Carbonate (
, 2.0 eq). -
Solvent: DMF (N,N-Dimethylformamide) or DMSO.
-
Procedure:
-
Dissolve 2,5-dimethylphenol in DMF under nitrogen atmosphere.
-
Add
and stir at room temperature for 30 minutes to generate the phenoxide anion. -
Add 6-chloronicotinonitrile.
-
Heat the mixture to 90°C for 4–6 hours. Monitor by TLC/LCMS for disappearance of the nitrile starting material.
-
Workup: Pour into ice water. The intermediate 6-(2,5-dimethylphenoxy)nicotinonitrile will precipitate. Filter and wash with water.
-
Step 2: Nitrile Reduction
-
Objective: Convert the nitrile group to the primary methanamine.
-
Reagents: Raney Nickel (catalytic) or Borane-THF complex (
). -
Procedure (Catalytic Hydrogenation):
-
Dissolve the nitrile intermediate in Methanol/Ammonia (7N
in MeOH). -
Add Raney Nickel (pre-washed).
-
Stir under
atmosphere (balloon or 50 psi parr shaker) for 12 hours. -
Workup: Filter through Celite to remove catalyst. Concentrate the filtrate.
-
Purification: If necessary, convert to the HCl salt for crystallization or purify via flash chromatography (DCM/MeOH/NH4OH).
-
Applications in Drug Discovery
This scaffold is a versatile "linker-tail" unit used to probe hydrophobic pockets in various receptor classes.
URAT1 Inhibition (Gout)
Research by Ardea Biosciences (e.g., Patent US 10,183,012) identifies this motif in compounds designed to modulate blood uric acid levels. The pyridine-amine moiety serves as a connection point to a central acidic core (often a triazole or carboxylic acid derivative) required for URAT1 inhibition, while the dimethylphenoxy tail improves oral bioavailability and potency.
Kinase Inhibition (Type II)
The 2,5-dimethylphenoxy group is sterically demanding. In kinase inhibitors, this group is often designed to occupy the allosteric hydrophobic back-pocket (adjacent to the ATP binding site), locking the kinase in an inactive "DFG-out" conformation. The amine is then coupled to a "hinge-binding" heterocycle.
Biological Pathway Context
Caption: Therapeutic areas and biological targets associated with the phenoxy-pyridine-amine scaffold.
Handling and Safety
-
Hazard Class: Irritant (Skin/Eye).
-
Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). Primary amines are sensitive to atmospheric
(forming carbamates) and oxidation over time. -
Solubility: Soluble in DMSO, Methanol, and DCM. Sparingly soluble in water unless converted to the Hydrochloride (HCl) salt.
References
-
Ardea Biosciences, Inc. (2019). Compounds and compositions and methods of use.[4][7][9][10][11] U.S. Patent No.[9] 10,183,012. Washington, DC: U.S. Patent and Trademark Office.
-
PubChem. (2025).[12] Compound Summary: [6-(2,5-Dimethylphenoxy)pyridin-3-yl]methanamine (CID 66566868). National Center for Biotechnology Information.
-
Chemical Book. (2024). CAS 954260-72-1 Properties and Suppliers.[3][13]
Sources
- 1. 953735-45-0|(2-(3,5-Dimethylphenoxy)pyridin-4-yl)methanamine|BLD Pharm [bldpharm.com]
- 2. 1211488-35-5|(2-(3-(Trifluoromethyl)phenoxy)pyridin-3-yl)methanamine dihydrochloride|BLD Pharm [bldpharm.com]
- 3. 51933-81-4|5-Methyl-2-phenoxypyridine|BLD Pharm [bldpharm.com]
- 4. 354824-19-4|(2-Methoxypyridin-3-yl)methanamine|BLD Pharm [bldpharm.com]
- 5. AU2018355743B2 - Pyridine carbonyl derivatives and therapeutic uses thereof as TRPC6 inhibitors - Google Patents [patents.google.com]
- 6. 954580-12-2|1-[2-(2-MEthylphenoxy)pyridin-3-yl]methanamine|BLD Pharm [bldpharm.com]
- 7. US7887845B2 - Antiviral compositions - Google Patents [patents.google.com]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 10. data.uspto.gov [data.uspto.gov]
- 11. Frontiers | MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity [frontiersin.org]
- 12. [6-(2,5-Dimethylphenoxy)-2-pyridinyl]methanamine | C14H16N2O | CID 62296088 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. [6-(2,5-Dimethylphenoxy)pyridin-3-yl]methanamine [954260-72-1] | Chemsigma [chemsigma.com]
